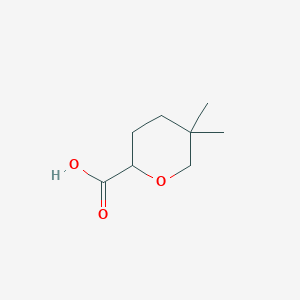

5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

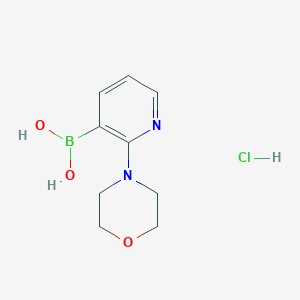

“5,5-Dimethyltetrahydro-2H-pyran-2-one” is a chemical compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da . It’s also known as “Tetrahydro-2H-pyran-2-carboxylic acid” with a CAS Number: 51673-83-7 .

Synthesis Analysis

The synthesis of 2H-pyrans, including 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid, involves various methods. One classic procedure for the organic synthesis of tetrahydropyran is by hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel .

Molecular Structure Analysis

The structure of synthesized 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was investigated by the single crystal X-ray diffraction analysis method. It was established that the molecule of the acid exists in the form of the endo isomer while the single crystal exists as a racemate of the two enantiomeric endo stereomers .

Chemical Reactions Analysis

The chemical reactions involving 2H-pyrans are diverse. For instance, biomass-derived 2,5-furandicarboxylic acid was valorized by conversion to 1,4-naphthalenedicarboxylic acid via benzyne-cycloaddition and reductive aromatization in 66% overall yield (four steps) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5-Dimethyltetrahydro-2H-pyran-2-one include an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da . Tetrahydro-2H-pyran-2-carboxylic acid has a molecular weight of 130.14 and is stored in a dry room at room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Studies

Studies have shown the synthetic versatility of 5,5-dimethyltetrahydro-2H-pyran-2-carboxylic acid and its derivatives in medicinal chemistry and organic synthesis. For example, Isoda et al. (1980) synthesized isomers of 5-aminomethyltetrahydro-2H-pyran-2-carboxylic acid to explore their potential as antiplasmin drugs, although they did not find any compound more potent than the reference compound, trans-4-aminomethylcyclohexanecarboxylic acid (Isoda, Yamaguchi, Satoh, & Hirata, 1980). This underscores the chemical utility of this compound in generating novel structures for potential therapeutic use.

Structural and Quantum-Chemical Analysis

Kovalskyi et al. (2011) conducted an X-ray diffraction and quantum-chemical analysis on a single crystal of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, demonstrating the compound's molecular conformation and contributing to the understanding of its chemical properties (Kovalskyi, Kinzhybalo, Karpiak, & Marshalok, 2011). This research aids in elucidating the structural characteristics that could influence the reactivity and interaction of such compounds in various chemical contexts.

Intermolecular Hydrogen Bonding

Research into intermolecular hydrogen bonding involving carboxylic acid groups, such as that by Wash et al. (1997), reveals how dimethylbutynoic acid with a pyridone terminus can form a hydrogen-bonded dimer, showcasing the role of this compound derivatives in molecular recognition and the formation of complex structures (Wash, Maverick, Chiefari, & Lightner, 1997). Such studies are crucial for the development of novel materials and pharmaceuticals.

Catalysis and Reaction Mechanisms

Investigations into the catalytic activities and reaction mechanisms involving derivatives of this compound contribute to the broader understanding of organic synthesis processes. For instance, Barnett et al. (2017) explored the autocatalytic hydration of dihydropyran to 1,5-pentanediol precursors, highlighting the potential of carboxylic acid derivatives in catalyzing chemical transformations (Barnett, McClelland, & Huber, 2017). Such research is invaluable for the development of new synthetic methodologies.

Mecanismo De Acción

Target of Action

This compound is a type of carboxylic acid, which are known to interact with various biological targets, including enzymes and receptors

Mode of Action

As a carboxylic acid, it may interact with its targets through hydrogen bonding and electrostatic interactions . The carboxyl group (-COOH) in the compound can donate a proton (H+) to its environment, acting as an acid .

Biochemical Pathways

Carboxylic acids, in general, are involved in numerous biochemical processes, including energy production and signal transduction

Pharmacokinetics

As a carboxylic acid, it is likely to be absorbed in the stomach and small intestine, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

As a carboxylic acid, it may influence cellular pH and participate in various biochemical reactions

Action Environment

The action of 5,5-dimethyloxane-2-carboxylic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . As a carboxylic acid, its proton-donating ability can be influenced by the pH of the environment .

Safety and Hazards

Direcciones Futuras

The future directions for the research and application of 2H-pyrans, including 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid, are promising. For instance, the synthesis and characterization of novel N-modified hybrid analogues of hemorphins containing a C-5 substituted hydantoin residue as potential anticonvulsants and for the blockade of sodium channels have been presented .

Propiedades

IUPAC Name |

5,5-dimethyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2)4-3-6(7(9)10)11-5-8/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXETTWDZHOKXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2841141.png)

![3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine](/img/structure/B2841145.png)

![4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2841146.png)

![3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2841148.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2841149.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2841150.png)

![Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2841156.png)